Product packaging for L-Citrulline-d4(Cat. No.:)

L-Citrulline-d4

Cat. No.: B12061783
M. Wt: 179.21 g/mol
InChI Key: RHGKLRLOHDJJDR-KKOAYFQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Citrulline-4,4,5,5-d4 is a stable, isotopically labeled analog of L-Citrulline, where four hydrogen atoms at the 4 and 5 positions have been replaced by deuterium (D), yielding the molecular formula C 6 H 9 D 4 N 3 O 3 and a molecular weight of 179.21 g/mol . This compound is specifically designed for use as an internal standard in mass spectrometry-based assays, enabling accurate quantification of endogenous L-Citrulline in complex biological matrices such as plasma, urine, and tissue samples. By minimizing variability during sample preparation and analysis, it ensures highly reliable and reproducible data in pharmacokinetic, metabolic, and proteomic research. L-Citrulline itself is a key amino acid derived from ornithine or as a by-product in the nitric oxide (NO) synthase-catalyzed conversion of L-arginine to NO . Therefore, this deuterated standard is an essential tool for investigating the L-arginine-NO pathway, studying urea cycle disorders, and monitoring metabolic flux. Stable isotopes like L-Citrulline-d4 are incorporated into drug molecules primarily as tracers to elucidate metabolic profiles and pharmacokinetics during drug development processes . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13N3O3 B12061783 L-Citrulline-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13N3O3

Molecular Weight

179.21 g/mol

IUPAC Name

(2S)-2-amino-5-(carbamoylamino)-4,4,5,5-tetradeuteriopentanoic acid

InChI

InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1/i1D2,3D2

InChI Key

RHGKLRLOHDJJDR-KKOAYFQZSA-N

Isomeric SMILES

[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])NC(=O)N

Canonical SMILES

C(CC(C(=O)O)N)CNC(=O)N

Origin of Product

United States

Physicochemical Properties of L Citrulline 4,4,5,5 D4

Synthesis and Labeling of L-Citrulline-4,4,5,5-d4

The synthesis of L-Citrulline-4,4,5,5-d4 involves specialized chemical methods to introduce deuterium at the specified positions. Common strategies for creating deuterated amino acids include direct exchange reactions, the use of deuterated reagents and solvents, metal-catalyzed hydrogenation with deuterium gas (D2), and synthesis from deuterated precursors. simsonpharma.com Enzymatic synthesis is another approach that can offer high selectivity in deuterium incorporation. simsonpharma.com For L-Citrulline-4,4,5,5-d4, the specific synthetic route would be designed to ensure high isotopic enrichment at the 4 and 5 positions of the citrulline backbone.

Synthetic Strategies and Isotopic Enrichment Methodologies for L Citrulline 4,4,5,5 D4

Chemical Synthesis Approaches for Site-Specific Deuteration of Amino Acids

Chemical synthesis provides a direct route to deuterated amino acids, though it often presents challenges in achieving high selectivity and isotopic purity without complex procedures. rsc.org

Mechanisms and Regioselectivity in Deuterium (B1214612) Incorporation

The regioselective deuteration of amino acids at specific positions, such as the 4 and 5 positions of L-Citrulline, relies on carefully designed synthetic pathways. One common strategy involves the use of deuterated building blocks in a de novo synthesis of the target amino acid. nih.govresearchgate.net This approach offers precise control over the location of the deuterium atoms.

Another key mechanism is the hydrogen-deuterium (H/D) exchange reaction, which is often catalyzed by transition metals or other catalysts. nih.govosti.gov For instance, palladium-catalyzed H/D exchange has been utilized for the β-deuteration of N-protected amino amides. osti.gov The selectivity of this process is directed by the coordination of the metal catalyst to functional groups within the molecule, such as the amino group or a directing auxiliary group. osti.gov Keto-enol tautomerization is another important mechanism for H-D exchange in carbonyl compounds, including amino acid precursors, often facilitated under neutral conditions at elevated temperatures using deuterium oxide (D2O) as the deuterium source. nii.ac.jp

Multicomponent reactions, such as the Strecker reaction, also offer a pathway to deuterated α-amino acids by using deuterated starting materials, which can then be converted to the desired amino acid. beilstein-journals.org

Control of Isotopic Purity and Enrichment

Achieving high isotopic purity is paramount for the utility of deuterated standards. The isotopic purity of the final product is often directly related to the isotopic enrichment of the deuterium source, such as D2O or deuterated reagents. rsc.orgiiste.org Therefore, using highly enriched starting materials is a fundamental requirement.

Several analytical techniques are employed to verify isotopic purity and enrichment. High-resolution mass spectrometry (HRMS), particularly electrospray ionization (ESI)-HRMS, is a rapid and sensitive method for determining the isotopic distribution and purity of deuterated compounds. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed positional information of the deuterium labels. iiste.orgresearchgate.net

Careful control of reaction conditions, such as temperature and reaction time, is also crucial to minimize unwanted side reactions and ensure high levels of deuterium incorporation. nii.ac.jp Simple precautions, like washing enzymes in D2O before biocatalytic reactions, can help maintain high isotopic purity in the final product. rsc.org

Biocatalytic and Enzymatic Deuteration Techniques for Amino Acids

Biocatalytic methods have emerged as a powerful alternative to traditional chemical synthesis, offering high selectivity and milder reaction conditions. rsc.orgchemrxiv.org These techniques leverage the inherent specificity of enzymes to catalyze deuteration at specific sites.

Stereoselective Deuteration Methods

Enzymes are inherently chiral and thus can achieve high stereoselectivity in chemical transformations. This is particularly advantageous for the synthesis of enantiomerically pure deuterated amino acids. nih.gov Pyridoxal phosphate (B84403) (PLP)-dependent enzymes, for example, are known to reversibly deprotonate α-amino acids, enabling stereoselective deuterium incorporation at the α-carbon when the reaction is performed in D2O. nih.govescholarship.org

One notable example is the use of an α-oxo-amine synthase, SxtA AONS, which has been repurposed to install deuterium atoms site-selectively at the α-carbon of various L-amino acids and their methyl esters with high stereocontrol. nih.gov Similarly, a dual-protein system involving an aminotransferase (DsaD) and a partner protein (DsaE) can catalyze both Cα and Cβ H/D exchange with high retention of configuration. nih.gov The three-dimensional structure of the enzyme's active site dictates the precise site- and stereo-selectivity of the deuteration reaction. nih.gov

Enzyme-Mediated Hydrogen Isotope Exchange Reactions

Enzyme-mediated hydrogen isotope exchange (HIE) is a direct and efficient method for producing deuterated amino acids from their non-deuterated precursors using D2O as an inexpensive deuterium source. nih.govnih.gov This approach avoids the need for complex de novo synthesis. nih.gov

PLP-dependent enzymes are frequently used for HIE reactions. nih.govacs.org For instance, some enzymes can catalyze H/D exchange at the α-position, while others, like methionine-γ-lyase, can facilitate exchange at both α and β positions. nih.gov A two-protein system has been shown to selectively deuterate amino acids at the α-position when one enzyme (DsaD) is used alone, and at both α and β positions when a partner protein (DsaE) is also present. nih.govresearchgate.net Tryptophanase is another enzyme that can facilitate H/D exchange at the α-carbon of several L-amino acids. d-nb.info

Advancements in Large-Scale Production of Highly Deuterated Amino Acids

The demand for deuterated amino acids in fields like structural biology and drug development has driven advancements in their large-scale production. rsc.orgpnas.org Biocatalytic methods are particularly promising for scalable synthesis due to their efficiency and use of inexpensive isotopic precursors like D2O. rsc.orgchemrxiv.org

One innovative approach combines a hydrogenase enzyme with an amino acid dehydrogenase in a one-pot system. rsc.org This "H2-driven" biocatalytic platform uses hydrogen gas to regenerate the deuterated cofactor [4-2H]-NADH from NAD+ and D2O. rsc.orgbohrium.com This system has been successfully used to produce gram quantities of α-deuterated amino acids. rsc.orgchemrxiv.org The method is customizable, allowing for different isotopic labeling patterns (2H, 13C, 15N) with minimal changes to the protocol. rsc.org

Another strategy for large-scale production involves the cultivation of microorganisms, such as algae, in deuterated media. google.com The proteins from these organisms can then be harvested and hydrolyzed to yield a mixture of naturally occurring L-amino acids in their deuterated forms. google.com

The development of robust whole-cell chemoenzymatic platforms also represents a significant step towards the scalable synthesis of deuterated amino acids from simple starting materials like aldehydes. researchgate.net These advancements are making highly deuterated amino acids more accessible for a wide range of scientific applications.

Research Findings on Deuteration Techniques

Technique Key Features Advantages Challenges Example Application
Chemical Synthesis (H/D Exchange) Transition metal-catalyzed (e.g., Palladium) exchange reactions. osti.govDirect deuteration of existing amino acid scaffolds.Can suffer from imperfect selectivity and require harsh conditions. rsc.orgβ-deuteration of N-protected amino amides. osti.gov
Chemical Synthesis (De Novo) Synthesis from deuterated building blocks. nih.govPrecise control over deuterium placement.Often involves multi-step, complex procedures. nih.govSynthesis of specifically labeled isotopomers.
Biocatalysis (PLP-dependent enzymes) Enzyme-catalyzed H/D exchange at specific positions. nih.govescholarship.orgHigh site- and stereoselectivity, mild reaction conditions. nih.govEnzyme specificity can limit substrate scope. researchgate.netα-deuteration of L-amino acids and esters. nih.gov
Biocatalysis (Dual-enzyme systems) Combination of enzymes for multi-site deuteration or cofactor regeneration. rsc.orgnih.govEfficient, scalable production using cheap deuterium sources (D2O, H2). rsc.orgRequires optimization of enzyme compatibility and reaction conditions.Gram-scale synthesis of α-deuterated amino acids. rsc.org
Whole-cell Biocatalysis Use of microorganisms grown in deuterated media. google.comProduction of a wide range of deuterated biomolecules.Complex purification processes to isolate specific compounds.Production of deuterated L-amino acid mixtures from algae. google.com

Advanced Analytical Methodologies Utilizing L Citrulline 4,4,5,5 D4

Mass Spectrometry-Based Quantification and Tracer Applications

L-Citrulline-4,4,5,5-d4 is a deuterated form of L-Citrulline, an amino acid that serves as a key metabolite in the urea (B33335) cycle. isotope.com Its stable isotope-labeled nature makes it an invaluable tool in advanced analytical methodologies, particularly in mass spectrometry for quantification and as a tracer in metabolic research. isotope.comckisotopes.com The incorporation of deuterium (B1214612) atoms results in a higher molecular weight compared to the endogenous, unlabeled L-Citrulline, allowing for its distinct detection and measurement. isotope.com

This isotopically labeled compound is frequently utilized as an internal standard to accurately quantify L-Citrulline concentrations in various biological matrices. isotope.comisotope.com Furthermore, its application as a tracer enables the investigation of metabolic pathways, such as the rate of appearance of citrulline and its conversion to arginine, providing insights into nitric oxide production. ckisotopes.comckisotopes.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful and widely adopted technique for the precise and sensitive quantification of L-Citrulline in biological samples, with L-Citrulline-4,4,5,5-d4 playing a crucial role as an internal standard. bevital.nonih.govnih.govresearchgate.net This methodology offers significant advantages over traditional analytical methods, including increased specificity, reduced sample preparation complexity, and high-throughput capabilities. d-nb.infobevital.no The use of stable isotope-labeled internal standards like L-Citrulline-4,4,5,5-d4 is fundamental to the accuracy and reliability of LC-MS/MS assays, as it compensates for variations in sample preparation and instrument response. bevital.nonih.govresearchgate.net

For the analysis of polar compounds like amino acids, Hydrophilic Interaction Liquid Chromatography (HILIC) is often integrated with LC-MS/MS. bevital.nonih.govd-nb.info HILIC utilizes a polar stationary phase with a high organic content mobile phase, which is advantageous for the retention and separation of polar analytes such as L-Citrulline. bevital.noiu.edu This approach enhances the ionization and desolvation of analytes in the mass spectrometer, leading to improved sensitivity. bevital.no The use of HILIC columns, including those with core-shell particle technology, provides efficient chromatographic separation of L-Citrulline from other matrix components, which is critical for accurate quantification. bevital.noresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, speed, and sensitivity compared to conventional HPLC. bevital.noresearchgate.net When coupled with tandem mass spectrometry, UPLC-MS/MS provides a rapid and robust platform for L-Citrulline analysis. bevital.noresearchgate.net The use of sub-2 µm particle columns in UPLC systems results in sharper and narrower peaks, leading to improved separation efficiency and shorter run times. d-nb.infobevital.no This enhancement is particularly beneficial for high-throughput analysis of clinical and research samples, allowing for the processing of a large number of samples in a shorter timeframe. bevital.nolcms.cz

In tandem mass spectrometry, Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) are highly specific and sensitive detection modes used for quantification. bevital.noresearchgate.net For L-Citrulline and its deuterated internal standard, L-Citrulline-4,4,5,5-d4, specific precursor-to-product ion transitions are monitored. The precursor ion corresponds to the protonated molecule [M+H]+ of the analyte, and the product ions are generated through collision-induced dissociation.

The selection of optimal SRM/MRM transitions is critical for assay selectivity and sensitivity. bevital.no For L-Citrulline, common transitions include m/z 176.1 → 70.1 and 176.1 → 159.1. bevital.no For the deuterated internal standard, L-Citrulline-4,4,5,5-d4, a characteristic transition is m/z 180.1 → 74.1. bevital.nobevital.nomdpi.com Monitoring these specific transitions allows for the accurate and distinct quantification of both the endogenous analyte and the internal standard, even in complex biological matrices. bevital.nonih.gov

Table 1: SRM/MRM Transitions for L-Citrulline and L-Citrulline-4,4,5,5-d4
CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
L-Citrulline176.1159.0 d-nb.info
L-Citrulline176.170.1 bevital.no
L-Citrulline176.1113.1 bevital.no
L-Citrulline17670 bevital.no
L-Citrulline176113 nvkc.nl
L-Citrulline-4,4,5,5-d4180.174.1 bevital.no
L-Citrulline-d418074 bevital.no
5-13C, 4,4,5,5-D4-Citrulline181.175.1 bevital.no
Ultra-Performance Liquid Chromatography (UPLC) Enhancements

Use as an Internal Standard in Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is the gold standard for accurate quantification of endogenous compounds. bevital.nonih.govresearchgate.net In this technique, a known amount of a stable isotope-labeled version of the analyte, such as L-Citrulline-4,4,5,5-d4, is added to the sample as an internal standard. bevital.nonih.goviu.edu Because the internal standard is chemically identical to the analyte, it behaves similarly during sample preparation, chromatography, and ionization, effectively correcting for any sample loss or matrix effects. bevital.noiu.edu The ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard is used to calculate the concentration of the analyte with high precision and accuracy. bevital.nobevital.no

The development and validation of analytical assays using L-Citrulline-4,4,5,5-d4 as an internal standard follow rigorous guidelines to ensure reliability and accuracy. bevital.nonih.govresearchgate.net Validation parameters typically include specificity, linearity, lower limit of quantitation (LLOQ), accuracy, precision (intra- and inter-day), recovery, matrix effects, and stability. bevital.nonih.govnih.govresearchgate.netiu.edu

For instance, linearity is established by generating a calibration curve with known concentrations of the analyte and a fixed concentration of the internal standard. bevital.nonih.gov The LLOQ is defined as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. nih.gov Accuracy is assessed by comparing the measured concentration to the true concentration, while precision is determined by the degree of agreement among individual measurements. iu.edu Recovery experiments evaluate the efficiency of the extraction process, and matrix effect studies assess the influence of other components in the biological sample on the ionization of the analyte and internal standard. bevital.noiu.edu Stability is tested under various storage and handling conditions to ensure the integrity of the analyte. bevital.nobevital.no

Table 2: Example of Method Validation Parameters for L-Citrulline Quantification using this compound Internal Standard
ParameterFindingReference
Linearity Range0.3 to 2000 µmol/L bevital.no
Inter-day CV< 3.9% bevital.no
Recovery98.0% to 100.3% bevital.no
Intra-assay Accuracy89.9%–106.9% with RSD of 1.0%–5.0% for citrulline iu.edu
Inter-assay Accuracy90.3%–103.8% with RSD of 2.0%–4.2% for citrulline iu.edu
Recovery (Surrogate Analyte)85.8% for citrulline, 91.5% for the internal standard of citrulline iu.edu

Non-Targeted Mass Spectrometry in Global Isotope Tracing

Non-targeted mass spectrometry has emerged as a powerful tool for global isotope tracing, a technique used to map metabolic pathways and understand system-wide metabolic changes. bohrium.comnih.gov Unlike targeted approaches that focus on a predefined list of metabolites, non-targeted or "untargeted" metabolomics aims to detect and measure as many molecular features as possible in a biological sample. nih.govfrontiersin.org When combined with stable isotope labeling, this approach allows researchers to track the incorporation of isotopes (like deuterium from L-Citrulline-4,4,5,5-d4 or from heavy water, D₂O) across the entire metabolome. bohrium.comnih.govmdpi.com

This methodology, often referred to as stable isotope-resolved metabolomics (SIRM), provides a snapshot of metabolic activity. bohrium.com By introducing an isotopically labeled substrate into a biological system, downstream metabolites that are part of the active pathways will incorporate the label. frontiersin.org High-resolution mass spectrometry (HRMS) is essential for these studies as it can distinguish between the mass of the native metabolite and its heavier, isotopically labeled counterparts (isotopologues). nih.govnih.gov

Recent technological developments, such as the MetTracer platform, have enhanced the capabilities of global isotope tracing by improving the coverage of labeled metabolite detection. bohrium.com Such platforms enable the quantitative analysis of labeling patterns and rates on a metabolome-wide scale, offering a system-level understanding of metabolic regulation. bohrium.com For example, global isotope tracing has been used to study system-wide metabolic alterations in aging Drosophila, revealing a loss of metabolic coordination and a diversion from glycolysis to serine and purine (B94841) metabolism. bohrium.com

The use of deuterium oxide (D₂O) is a common strategy in non-targeted global tracing. nih.govnih.govmdpi.commdpi.com Administering D₂O to organisms allows the deuterium to be incorporated into numerous biomolecules through metabolic reactions. mdpi.commdpi.com This helps to identify which compounds are actively being synthesized and can even help distinguish between isomers based on different rates of deuterium incorporation. nih.govmdpi.com While powerful, a key challenge in untargeted metabolomics remains the high number of detected molecular features that cannot be immediately identified. nih.gov Techniques like hydrogen/deuterium exchange mass spectrometry (HDX-MS) are being explored to provide additional structural information to aid in the annotation of these unknown compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Amino Acid Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for analyzing deuterated amino acids and their roles in metabolism and biomolecular structure. nih.govspringernature.comspringernature.com Unlike mass spectrometry, which measures mass-to-charge ratios, NMR provides detailed information about the chemical environment of specific atoms within a molecule. nih.gov When stable isotopes like deuterium (²H) are incorporated into amino acids, NMR can be used to quantify the level of enrichment at specific atomic positions. nih.govspringernature.com This capability is invaluable for stable isotope tracer studies that aim to track metabolic pathways. nih.govfrontiersin.org

The analysis of deuterated compounds by NMR can be performed through direct detection of the ²H signal or, more commonly, through indirect detection via its effect on other nuclei, such as ¹H or ¹³C. nih.govcdnsciencepub.com For example, the incorporation of deuterium can be monitored by observing the decrease in the intensity of corresponding proton signals in ¹H NMR spectra. cam.ac.uk Furthermore, two-dimensional NMR experiments, such as ¹H-¹³C correlation spectroscopy with ²H decoupling, can be used to unambiguously identify sites of deuterium labeling. cdnsciencepub.com

Biomolecular NMR Applications with Deuterium Labels

In the study of large biomolecules like proteins, NMR spectra can become exceedingly complex and crowded due to the sheer number of signals. pnas.org Deuterium labeling is a critical strategy to overcome this challenge. annualreviews.orgcambridge.org By replacing most of the carbon-bound protons in a protein with deuterons, the ¹H NMR spectrum is dramatically simplified. acs.org This process, known as perdeuteration, significantly reduces spectral overlap and improves the relaxation properties of the remaining protons, which in turn enhances the sensitivity and resolution of many NMR experiments. annualreviews.orgacs.orgunl.pt

This approach has been instrumental in extending the application of solution NMR to proteins with molecular masses exceeding 30 kDa. annualreviews.orgacs.org While uniform deuteration simplifies spectra, it also removes most of the protons that are essential for determining the protein's three-dimensional structure via Nuclear Overhauser Effect (NOE) distance restraints. acs.org To address this, selective protonation schemes are employed. For instance, protons can be reintroduced at specific sites, such as the methyl groups of isoleucine, leucine, and valine, in an otherwise deuterated protein. pnas.orgunl.pt These selectively protonated methyl groups act as powerful probes for establishing long-range distance contacts that define the global fold of the protein, greatly improving the precision and accuracy of the final structure. acs.org

Detection of Stable Isotope Labels in Metabolic Tracing

NMR spectroscopy is exceptionally well-suited for metabolic tracing studies using stable isotopes like deuterium. nih.govspringernature.comfrontiersin.org The technique allows for the quantitative analysis of isotope incorporation into various metabolites, providing insights into the activity of metabolic pathways in cells, tissues, or whole organisms. nih.govresearchgate.net This field is often referred to as Stable Isotope-Resolved Metabolomics (SIRM). nih.govfrontiersin.org

When a deuterated precursor, such as a deuterated amino acid, is introduced into a biological system, the deuterium label is transferred to downstream products through enzymatic reactions. springernature.com NMR can then detect and quantify the label at specific atomic positions in these products. nih.govspringernature.com This "positional isotopomer" analysis is a unique capability of NMR that provides a detailed map of metabolic transformations. springernature.comresearchgate.net

For example, Deuterium Metabolic Imaging (DMI) is an emerging in vivo technique that uses deuterated substrates (like [6,6'-²H₂]glucose) to visualize metabolic activity. mdpi.comcam.ac.ukresearchgate.net The conversion of the labeled substrate into products like lactate (B86563) and glutamate (B1630785) can be detected and mapped spatially, providing insights into tissue-specific metabolism. cam.ac.uk The low natural abundance of deuterium (approximately 0.015%) ensures that the signal from the administered labeled compound is detected with minimal background interference. mdpi.commagritek.com

NMR Techniques for Deuterated Compound Analysis
TechniqueApplicationKey AdvantageReference
Stable Isotope-Resolved Metabolomics (SIRM)Tracking metabolic pathways using stable isotopes.Provides quantitative, position-specific isotope enrichment data. nih.govfrontiersin.org
Biomolecular NMR with DeuterationStructure determination of large proteins (>30 kDa).Simplifies complex spectra and improves sensitivity/resolution. annualreviews.orgacs.org
Deuterium Metabolic Imaging (DMI)In vivo mapping of metabolic activity.Low natural abundance of ²H provides high signal-to-background. mdpi.comresearchgate.net
2D ¹H-¹³C Correlation SpectroscopyIdentifying sites of deuterium labeling.High chemical shift dispersion separates signals of interest. cdnsciencepub.com

Ancillary Chromatographic Techniques for Separation of Deuterated Species

Chromatography is an essential analytical technique for separating chemical compounds. When dealing with isotopically labeled species, such as L-Citrulline-4,4,5,5-d4 and its unlabeled counterpart, chromatographic separation can be a challenging but important task. researchgate.net The subtle physical differences between isotopologues, which arise from the mass difference of the isotopes, can be exploited to achieve separation. nih.govresearchgate.nettandfonline.com This phenomenon is known as the isotope effect in chromatography. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids, including L-Citrulline. nih.govjfda-online.comrsc.orgnih.gov In the context of deuterated compounds, HPLC, particularly in reversed-phase mode, can often separate isotopologues. researchgate.netnih.gov

This separation arises from the "deuterium effect," where the replacement of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, most notably its hydrophobicity. researchgate.netnih.gov C-D bonds are slightly shorter and less polarizable than C-H bonds, which can lead to weaker van der Waals interactions with the non-polar stationary phase in reversed-phase HPLC. sci-hub.se Consequently, deuterated compounds often elute slightly earlier than their protiated (non-deuterated) analogues. waters.comchromatographyonline.com The extent of this separation can depend on the number of deuterium atoms and their position in the molecule. nih.gov

While this separation can be an analytical challenge in quantitative LC-MS methods that rely on the co-elution of the analyte and internal standard, it can also be exploited for purification or specific analytical goals. waters.comchromatographyonline.com The separation efficiency can be influenced by various factors, including the type of stationary phase, the mobile phase composition, and temperature. nih.govsci-hub.se For instance, studies have shown that separation media with polar functional groups can achieve higher separation efficiencies for aromatic H/D isotopologues through specific interactions. sci-hub.se Various HPLC methods have been developed for the analysis of L-Citrulline, often employing pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethylchloroformate (FMOC-Cl) to enhance detection by UV or fluorescence detectors. nih.govjfda-online.comrsc.orgnih.gov These established methods provide a foundation for developing specific protocols for the separation and analysis of L-Citrulline-4,4,5,5-d4.

Considerations for Un-derivatized Amino Acid Analysis

The direct analysis of amino acids without chemical derivatization presents a significant, albeit desirable, challenge in analytical chemistry. halocolumns.com Methods that avoid derivatization are preferred as they simplify sample preparation, reduce the use of potentially toxic reagents, and eliminate artifacts such as byproduct interference and incomplete reactions. halocolumns.commdpi.com However, the inherent physicochemical properties of amino acids, including L-Citrulline, complicate their direct analysis. These molecules are typically high in polarity and lack a strong chromophore, which makes detection by UV spectrophotometry difficult. halocolumns.comnih.gov Consequently, advanced techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have become indispensable for the sensitive and specific quantification of underivatized amino acids. mdpi.combevital.no

A primary consideration in underivatized analysis is chromatographic retention. The high polarity of amino acids leads to poor retention on traditional reversed-phase liquid chromatography columns. mdpi.com This necessitates the use of alternative chromatographic strategies such as Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized stationary phases like porous graphitic carbon. halocolumns.comlcms.cz Even with optimized chromatography, the complexity of biological matrices (e.g., plasma, cell culture media) can lead to co-elution of interfering compounds and cause a phenomenon known as matrix effects in the mass spectrometer. scioninstruments.com

To ensure accuracy and precision in this context, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. L-Citrulline-4,4,5,5-d4 is an ideal SIL-IS for the quantification of endogenous L-Citrulline. nih.goviu.edu An SIL-IS is chemically identical to the analyte of interest but has a higher molecular weight due to the incorporation of heavy isotopes (in this case, four deuterium atoms). scioninstruments.com This subtle change has profound analytical benefits.

Key considerations when using L-Citrulline-4,4,5,5-d4 for underivatized analysis include:

Correction for Matrix Effects: The most significant challenge in LC-MS/MS analysis of biological samples is the matrix effect, where co-eluting compounds interfere with the ionization of the target analyte, causing ion suppression or enhancement. scioninstruments.com Because L-Citrulline-4,4,5,5-d4 is chemically and structurally identical to L-Citrulline, it co-elutes and experiences the exact same ionization effects. scioninstruments.commdpi.com By calculating the ratio of the analyte signal to the known concentration of the internal standard, these effects are effectively normalized, leading to highly accurate quantification. mdpi.com

Compensation for Instrumental Variability: Mass spectrometers can exhibit minor sensitivity drifts over the course of an analytical run. scioninstruments.com Since the deuterated internal standard and the native analyte are detected simultaneously, any fluctuation in instrument response affects both compounds equally. The analyte/internal standard ratio remains stable, ensuring consistent and reproducible results across a batch of samples. scioninstruments.com

Monitoring of Sample Preparation: The internal standard is added to the sample at the very beginning of the preparation process. Any loss of analyte during extraction, handling, or injection will be mirrored by a proportional loss of the internal standard. This allows the final measured ratio to accurately reflect the initial concentration of the analyte in the sample.

Mass-Based Differentiation: The mass spectrometer differentiates the analyte from the internal standard based on their different mass-to-charge ratios (m/z). This allows for unambiguous detection and quantification even when they exit the chromatography column at the same time. bevital.no

The following data tables provide essential information regarding L-Citrulline-4,4,5,5-d4 and its application in underivatized analysis.

Table 1: Physicochemical Properties of L-Citrulline-4,4,5,5-d4

This table details the fundamental chemical properties of the deuterated internal standard.

Property Value Source
Chemical Formula C₆H₉D₄N₃O₃ isotope.com
Molecular Weight 179.21 g/mol isotope.com
Labeled CAS Number 1217474-00-4 isotope.com
Unlabeled CAS Number 372-75-8 isotope.com

| Isotopic Purity | Typically ≥95% | nih.govisotope.com |

Table 2: Illustrative LC-MS/MS Parameters for Quantifying L-Citrulline

This table shows example mass transitions (precursor ion → product ion) used in Multiple Reaction Monitoring (MRM) to detect L-Citrulline and its deuterated internal standard. These specific m/z values allow the instrument to selectively monitor each compound.

Compound Precursor Ion (m/z) Product Ion (m/z) Note Source
L-Citrulline (Analyte) 176.1 159.1 Represents the protonated molecule and a characteristic fragment. bevital.nonih.gov

| L-Citrulline-4,4,5,5-d4 (Internal Standard) | 180.1 | 75.1 | The +4 Da shift in the precursor ion is due to the four deuterium atoms. | bevital.no |

Table 3: Challenges in Underivatized Analysis and Mitigation with L-Citrulline-4,4,5,5-d4

This table summarizes the common analytical hurdles and how a stable isotope-labeled internal standard addresses them.

Analytical Challenge Mitigation Strategy Using L-Citrulline-4,4,5,5-d4 Source
Ion Suppression/Enhancement (Matrix Effect) Co-elutes with L-Citrulline and experiences identical matrix effects, enabling accurate ratiometric correction. scioninstruments.commdpi.com
Inconsistent Chromatographic Retention While optimization is still needed, the internal standard tracks the analyte's retention time, improving identification. halocolumns.comlcms.cz
Variability in Sample Extraction and Recovery Added at the start, it accounts for analyte loss during sample preparation steps. researchgate.net
Instrumental Signal Drift Fluctuations in MS detector sensitivity are normalized by the constant signal ratio of analyte to internal standard. scioninstruments.com

| Specificity in Complex Matrices | Unique mass transition ensures specific detection and quantification without interference from isobaric compounds. | bevital.no |

Table 4: Compound Names Mentioned in Article

Compound Name
L-Citrulline

Applications of L Citrulline 4,4,5,5 D4 in Metabolic Research and Pathway Elucidation

Elucidating Metabolic Flux and Turnover Rates

The study of metabolic flux, or the rate of turnover of molecules through a metabolic pathway, is fundamental to understanding cellular physiology in both health and disease. L-Citrulline-4,4,5,5-d4 is instrumental in these investigations, enabling researchers to track the dynamic movement of citrulline and its metabolites within a biological system. nih.gov

Stable Isotope Tracer Methodology for Dynamic Metabolic Insights

Stable isotope tracers, such as L-Citrulline-4,4,5,5-d4, have revolutionized our understanding of metabolism by revealing it as a highly dynamic process. nih.gov By introducing this labeled compound into a biological system, researchers can follow its incorporation into various metabolic pools and the appearance of the label in downstream products. nih.govmedchemexpress.eu This methodology, often coupled with mass spectrometry, allows for the sensitive and accurate quantification of metabolite concentrations and their rates of appearance and disappearance. isotope.comcreative-proteomics.com

The use of deuterated L-citrulline provides a non-radioactive and safe method for these studies, making it suitable for a wide range of applications, including clinical research. thieme-connect.com The stability of the deuterium (B1214612) label ensures that it remains attached to the citrulline backbone as it moves through various metabolic conversions, providing a clear and unambiguous signal for tracking.

Quantitative Metabolic Flux Analysis (MFA) in Biological Systems

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions in a biological system at steady state. springernature.com L-Citrulline-4,4,5,5-d4 is a key tracer in MFA studies focused on nitrogen metabolism and the urea (B33335) cycle. isotope.comspringernature.com By measuring the isotopic enrichment of citrulline and its related metabolites over time, researchers can construct detailed models of metabolic fluxes. springernature.com

Ex vivo models, such as perfused organs or tissue slices, provide a controlled environment to study metabolic pathways in isolation. The use of L-Citrulline-4,4,5,5-d4 in these models allows for the precise measurement of citrulline uptake, conversion, and release by specific tissues. For instance, studying the metabolism of this tracer in liver tissue can provide direct insights into the capacity and regulation of the urea cycle.

In in vitro studies using cultured cells, L-Citrulline-4,4,5,5-d4 is employed to investigate cellular metabolism at a fundamental level. isotope.commedchemexpress.com Researchers can expose different cell types to the labeled citrulline and analyze the resulting labeled metabolites to understand how various conditions or genetic modifications affect specific metabolic pathways. biorxiv.org This approach is particularly valuable for dissecting the intricate network of reactions involved in amino acid metabolism and its regulation. medchemexpress.com

Ex Vivo Models for Metabolic Tracing

Investigating Amino Acid Metabolism and Interconversions

L-Citrulline-4,4,5,5-d4 is a crucial tracer for investigating the complex interplay between different amino acids and their metabolic fates. medchemexpress.euisotope.com It allows for the precise tracking of citrulline's role as an intermediate in various metabolic pathways. medchemexpress.eu

Urea Cycle Dynamics and Citrulline-Arginine Cycling

The urea cycle is a central metabolic pathway for the detoxification of ammonia (B1221849) and the synthesis of arginine. researchgate.netmdpi.com L-Citrulline is a key intermediate in this cycle. researchgate.net The use of L-Citrulline-4,4,5,5-d4 enables researchers to quantify the flux through the urea cycle and to study the dynamics of the citrulline-arginine cycle. ckisotopes.com

In a typical tracer study, L-Citrulline-4,4,5,5-d4 is administered, and the isotopic enrichment in plasma arginine is measured over time. ckisotopes.com This provides a direct measure of the rate of whole-body arginine synthesis from citrulline. ckisotopes.com This information is critical for understanding conditions where arginine metabolism is altered, such as in certain genetic disorders or during critical illness. thieme-connect.comnih.gov

For instance, research in critically ill children has utilized a cocktail of stable isotopes, including a deuterated form of citrulline (L-[5-¹³C-3,3,4,4-²H₄]-citrulline), to conduct 24-hour studies on protein and arginine metabolism. nih.gov These studies have revealed high intra-individual variability in the appearance rates of amino acids like arginine and citrulline, highlighting the dynamic nature of metabolism in this patient population. nih.gov

The table below summarizes key research findings where L-Citrulline-4,4,5,5-d4 or similar deuterated citrulline tracers have been instrumental.

Research AreaKey Findings
Urea Cycle Flux Stable isotope studies have demonstrated the capacity of the urea cycle to eliminate waste nitrogen and have helped correlate urea cycle flux with the severity of cognitive impairment in patients with urea cycle defects. nih.gov
Arginine Synthesis The rate of whole-body arginine synthesis from citrulline can be quantified by infusing labeled citrulline and measuring the appearance of the label in arginine. ckisotopes.com
Metabolic Variability 24-hour stable isotope tracer studies in critically ill children have shown high intra-individual variability in amino acid appearances, including citrulline and arginine. nih.gov
Precursor Contribution Studies using various labeled precursors have shown that dietary arginine is a more significant carbon skeleton precursor for citrulline synthesis than glutamine or proline. nih.govphysiology.org
Assessment of Argininosuccinate (B1211890) Synthase (ASS) and Argininosuccinate Lyase (ASL) Activities

L-Citrulline is a key intermediate in the urea cycle, a metabolic pathway crucial for the detoxification of ammonia. pubcompare.aithegoodscentscompany.com Two essential enzymes in this cycle are Argininosuccinate Synthase (ASS) and Argininosuccinate Lyase (ASL). mybiosource.com ASS, in a reaction requiring ATP, catalyzes the conversion of L-citrulline and L-aspartate into argininosuccinate. jst.go.jp Deficiencies in ASS activity can lead to citrullinemia, a serious metabolic disorder. nih.gov

Research has utilized deuterated L-Citrulline, such as L-Citrulline-4,4,5,5-d4, as a substrate to measure the activity of these enzymes. For instance, in studies of Ornithine Transcarbamylase (OTC) deficiency, another urea cycle disorder, purified citrulline-d4 was used as a substrate to enhance the sensitivity of the OTC activity assay, allowing for the quantification of the resulting ornithine-d4 product in mouse plasma samples. researchgate.net This approach demonstrates the principle of using a labeled substrate to track its conversion through a metabolic pathway, thereby quantifying enzyme activity.

Enzymatic assays have been developed to determine L-citrulline levels, which can be indicative of ASS and ASL activity. jst.go.jp In cases of mutated ASS or ASL genes, citrulline concentrations can be elevated. mybiosource.com The use of a labeled standard like L-Citrulline-4,4,5,5-d4 in such assays, particularly in mass spectrometry-based methods, allows for precise quantification of endogenous citrulline levels, aiding in the diagnosis and understanding of these metabolic disorders. mdpi.com

EnzymeReactionRelevance of L-Citrulline-d4
Argininosuccinate Synthase (ASS)L-Citrulline + L-Aspartate + ATP → Argininosuccinate + AMP + PPiServes as a labeled substrate to measure enzyme activity and as an internal standard for quantifying endogenous citrulline. jst.go.jpresearchgate.net
Argininosuccinate Lyase (ASL)Argininosuccinate → L-Arginine + FumarateElevated citrulline levels, quantifiable with this compound, can indicate ASL deficiency. mybiosource.com
Evaluation of Nitric Oxide Synthase (NOS) Activity via Citrulline Production

L-Citrulline is a co-product in the synthesis of nitric oxide (NO) from L-arginine, a reaction catalyzed by Nitric Oxide Synthase (NOS). thegoodscentscompany.comnih.gov NO is a critical signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission. pnas.org The measurement of citrulline production is, therefore, a direct indicator of NOS activity.

The "citrulline assay" is a common method for determining NOS activity and is based on the stoichiometric production of L-citrulline and NO from L-arginine. nih.gov In this context, L-Citrulline-4,4,5,5-d4 can be used as an internal standard in mass spectrometry-based analyses to accurately quantify the amount of unlabeled citrulline produced by NOS. mdpi.com This is particularly important in complex biological samples where precise quantification is necessary.

Furthermore, understanding the regulation of NOS is crucial. Hydrogen-deuterium exchange mass spectrometry has been employed to study the interaction surfaces of NOS, providing insights into the conformational changes that regulate its activity. pnas.org While this specific study did not use deuterated citrulline, it highlights the power of deuterium labeling in understanding the enzymes involved in citrulline metabolism.

Protein Turnover and Synthesis Assessment using Deuterated Amino Acids

The study of protein turnover, encompassing both synthesis and degradation, is fundamental to understanding cellular and organismal physiology. nih.gov Deuterated amino acids are powerful tools in this area of research. creative-proteomics.com

Incorporation Rates into Cellular and Tissue Proteins

While L-citrulline itself is generally not incorporated into proteins during synthesis, the principles of using deuterated amino acids to measure protein turnover are directly applicable. thegoodscentscompany.com Studies have shown that deuterated essential amino acids, when included in the diet, can be used to label newly synthesized proteins. liverpool.ac.uk The rate of incorporation of these labeled amino acids into tissue proteins provides a direct measure of protein synthesis rates. nih.govliverpool.ac.uk

For example, research has utilized deuterated valine to study protein turnover in mice. liverpool.ac.uk By analyzing the incorporation of the labeled valine into proteins over time, researchers can determine the degradation rate constants for individual proteins. nih.govliverpool.ac.uk This allows for a comprehensive "turnover profiling" of proteins in different tissues. nih.gov

Although L-citrulline is not directly incorporated, it plays a role in stimulating muscle protein synthesis. nih.govnih.govresearchgate.netaustinpublishinggroup.com Studies have shown that citrulline supplementation can enhance muscle protein synthesis, particularly in conditions of low amino acid intake or stress. nih.govnih.gov The use of other deuterated amino acids in conjunction with citrulline supplementation could provide a more detailed understanding of how citrulline exerts its anabolic effects.

TissueMedian Protein Degradation RateReference
LiverHigher nih.gov
KidneyHigher nih.gov
HeartIntermediate nih.gov
MuscleConsiderably Lower nih.gov

Understanding D-Amino Acid Metabolism via Deuterated Hydrolysis

The presence and metabolism of D-amino acids in biological systems is an area of growing interest. Determining the composition of L- and D-amino acids in proteins is important for assessing protein quality, as racemization (the conversion of L-amino acids to D-amino acids) can occur during processing. mdpi.com

A significant challenge in analyzing D-amino acid content is that the acid hydrolysis required to break down proteins can itself induce racemization, leading to an overestimation of D-amino acids. mdpi.com A solution to this problem involves using deuterated hydrochloric acid (DCl) for hydrolysis. mdpi.com When an amino acid undergoes racemization during this process, a hydrogen-deuterium exchange occurs at the alpha-carbon. mdpi.com This results in a +1 Dalton mass increase in the racemized amino acid, allowing it to be distinguished from the naturally occurring D-amino acids in the sample by mass spectrometry. mdpi.com

While this technique does not directly involve L-Citrulline-4,4,5,5-d4, it demonstrates the broader utility of deuterium labeling in accurately studying amino acid metabolism and stereochemistry. The principles of using deuterated reagents to correct for analytical artifacts are widely applicable in metabolic research.

Omics Research and Biomarker Discovery with Stable Isotopes

Stable isotope labeling is a cornerstone of "omics" research, which involves the large-scale study of biological molecules. ersnet.org L-Citrulline-4,4,5,5-d4 is particularly valuable in metabolomics and targeted metabolite profiling for biomarker discovery. nucleosyn.comisotope.com

Metabolomics and Targeted Metabolite Profiling

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. creative-proteomics.com Stable isotope-labeled compounds like L-Citrulline-4,4,5,5-d4 are used as internal standards in quantitative metabolomics studies. nucleosyn.comckisotopes.com The addition of a known amount of the labeled standard to a sample allows for the precise and accurate quantification of its unlabeled, endogenous counterpart. ckisotopes.com

This approach is crucial for biomarker discovery, where subtle changes in metabolite concentrations can be indicative of disease states. ersnet.org For example, targeted metabolomics methods have been developed to quantify a panel of amino acids, including citrulline, in plasma to identify potential biomarkers for diseases like colorectal cancer and diabetes. nih.govnih.gov In a study on colorectal cancer, a diagnostic model was constructed based on the levels of three amino acids, demonstrating the power of this approach. nih.gov

Integration with Proteomics for Protein Dynamics

The integration of stable isotope-labeled compounds with mass spectrometry-based proteomics has revolutionized the study of protein dynamics, shifting the focus from static protein abundance to the rates of protein synthesis and degradation. L-Citrulline-4,4,5,5-d4, a deuterated isotopologue of L-Citrulline, serves as a critical tool in this field. Its use as a metabolic tracer allows researchers to quantitatively measure the impact of citrulline on protein turnover in various physiological and pathological states.

Since L-Citrulline itself is a non-proteinogenic amino acid, its direct incorporation into the peptide backbone of proteins does not occur. Instead, L-Citrulline-4,4,5,5-d4 is used as a tracer to follow its conversion into other amino acids, such as L-Arginine, which are then incorporated into newly synthesized proteins. The deuterium label allows for the differentiation and quantification of "heavy" (newly synthesized) and "light" (pre-existing) proteins by mass spectrometry. This approach provides a dynamic view of how citrulline availability influences the synthesis rates of specific proteins or the entire proteome.

Detailed Research Findings

Research leveraging stable isotope tracers has provided significant insights into the anabolic properties of citrulline. While many studies use other labeled amino acids (like labeled phenylalanine or leucine) to quantify the effects of unlabeled citrulline administration, the principle and the findings are directly relevant to the application of L-Citrulline-4,4,5,5-d4 as a tracer for its own metabolic products. nih.govnih.gov

A key finding from a pilot study on healthy individuals on a low-protein diet demonstrated that oral citrulline administration significantly enhanced the fractional synthesis rate (FSR) of mixed muscle proteins. nih.govnih.gov In this study, the FSR increased by approximately 22% in the group receiving citrulline compared to a control group receiving non-essential amino acids. nih.govnih.gov This anabolic effect highlights citrulline's role in promoting protein synthesis, a process that can be meticulously tracked using labeled tracers like L-Citrulline-4,4,5,5-d4.

The table below illustrates the findings from this study, which exemplifies the type of quantitative data obtained in protein turnover research.

Effect of Citrulline on Muscle Protein Fractional Synthesis Rate (FSR)
Treatment GroupMixed Muscle Protein FSR (%/hour)Key Finding
Non-Essential Amino Acid (NEAA) Control0.049 ± 0.005Citrulline administration significantly increased the rate of muscle protein synthesis compared to the control group (p=0.03). nih.govnih.gov
Citrulline0.060 ± 0.006

Furthermore, L-Citrulline-4,4,5,5-d4 is instrumental in dynamic proteomics studies that aim to elucidate complex metabolic networks. For instance, it is used in tracer protocols to determine the rates of appearance and interconversion between citrulline and arginine. buchem.com By infusing a combination of labeled tracers, such as L-Citrulline-4,4,5,5-d4 (or its 13C-labeled variant) and L-Arginine labeled with 15N, researchers can simultaneously sample and analyze the enrichment in both amino acid pools. buchem.com This allows for the calculation of the rate of conversion of citrulline to arginine (Rc Cit to Arg) and vice versa, providing a detailed map of the urea cycle and nitric oxide synthesis pathways. buchem.com

The general workflow for such a dynamic proteomics study is outlined below.

Generalized Workflow for Dynamic Proteomics using L-Citrulline-4,4,5,5-d4
StepDescriptionRationale
1. Tracer AdministrationL-Citrulline-4,4,5,5-d4 is introduced into the biological system (e.g., in vivo infusion or addition to cell culture media).To label the precursor pool for the synthesis of other metabolites and, subsequently, new proteins. eurisotop.com
2. Sample CollectionBiological samples (e.g., plasma, tissue biopsies) are collected at multiple time points.To track the incorporation of the stable isotope label into proteins over time. anr.fr
3. Protein Extraction & DigestionProteins are extracted from the samples and digested into smaller peptides, typically using an enzyme like trypsin.To prepare the proteins for analysis by mass spectrometry.
4. LC-MS/MS AnalysisThe peptide mixture is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).To separate peptides and measure the mass-to-charge ratio of both unlabeled ("light") and deuterium-labeled ("heavy") peptides. eurisotop.com
5. Data Analysis & ModelingThe ratio of heavy to light peptides is calculated to determine the rate of tracer incorporation. Mathematical models are applied to calculate protein turnover rates (e.g., FSR).To quantify the dynamic processes of protein synthesis and degradation. anr.fr

Enzyme Kinetics and Mechanistic Studies with L Citrulline 4,4,5,5 D4

Probing Enzymatic Reaction Mechanisms through Isotope Effects

The substitution of hydrogen with deuterium (B1214612) can influence the rate of enzyme-catalyzed reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect arises because the C-D bond is stronger and has a lower vibrational frequency than the C-H bond, making it more difficult to break. By comparing the reaction rates of the deuterated substrate (L-Citrulline-4,4,5,5-d4) with the non-deuterated substrate, researchers can infer whether the breaking of a C-H bond at the labeled positions is a rate-determining step in the enzymatic reaction. This information is crucial for elucidating the precise catalytic mechanism of an enzyme.

Ornithine Carbamoyltransferase (OTC), also known as ornithine transcarbamylase, is a key mitochondrial enzyme in the urea (B33335) cycle, catalyzing the formation of citrulline from ornithine and carbamoyl (B1232498) phosphate (B84403). aliribio.com Deficiency in this enzyme leads to a rare but severe genetic disorder (OTCD) characterized by hyperammonemia. aliribio.comarcturusrx.com

L-Citrulline-4,4,5,5-d4 has been instrumental in the development of assays to measure OTC enzyme activity, particularly in accessible biological fluids like plasma, avoiding the need for invasive liver biopsies. aliribio.comarcturusrx.com These assays cleverly utilize the reverse reaction of OTC. arcturusrx.com

Key Steps in the OTC Activity Assay:

Substrate: L-Citrulline-4,4,5,5-d4 (Cit-D4) is added to the plasma sample as the substrate. aliribio.comarcturusrx.com

Reverse Reaction: The OTC enzyme present in the plasma catalyzes the conversion of Cit-D4 to ornithine-d4 (Orn-D4) and carbamoyl phosphate. aliribio.comarcturusrx.com

Driving Equilibrium: To ensure the reaction proceeds in the reverse direction, the product carbamoyl phosphate is continuously removed from the reaction mixture by adding shrimp alkaline phosphatase (SAP). aliribio.comarcturusrx.com

Quantification: The amount of the stable, isotopically labeled product, ornithine-d4, is precisely measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). aliribio.comarcturusrx.com

The rate of Orn-D4 formation is directly proportional to the OTC enzyme activity in the sample. Kinetic assessments have shown that the enzyme remains active for over 24 hours under assay conditions (37 °C), allowing for flexible incubation times. aliribio.com This method has proven sensitive enough to differentiate between healthy individuals, OTCD hemizygotes, and symptomatic heterozygotes, making it a valuable tool for clinical trials and diagnostics. arcturusrx.com

Table 1: OTC Activity Assay Parameters

ParameterDescriptionReference
Enzyme Ornithine Carbamoyltransferase (OTC) aliribio.com
Substrate L-Citrulline-4,4,5,5-d4 aliribio.comarcturusrx.com
Reaction Measured Reverse reaction: Citrulline-d4 → Ornithine-d4 aliribio.comarcturusrx.com
Auxiliary Enzyme Shrimp Alkaline Phosphatase (SAP) aliribio.comarcturusrx.com
Detection Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) aliribio.comarcturusrx.com
Analyte Quantified Ornithine-d4 aliribio.comarcturusrx.com
Sample Matrix Plasma aliribio.comarcturusrx.com

Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a highly versatile coenzyme involved in a vast array of biochemical reactions, particularly those involving amino acids. ebi.ac.ukwikipedia.org PLP-dependent enzymes catalyze transformations such as transamination, decarboxylation, and racemization. nih.govebi.ac.uk The catalytic cycle of these enzymes involves the formation of a Schiff base intermediate between the PLP cofactor and the amino acid substrate. wikipedia.orgebi.ac.uk

While direct studies specifically citing L-Citrulline-4,4,5,5-d4 in probing PLP-dependent enzymes are not prominent, the use of isotopically labeled amino acids is a cornerstone of mechanistic enzymology in this field. The principles of KIE are applied to understand which steps in the complex catalytic cycle are rate-limiting. For instance, if a PLP-dependent enzyme's mechanism involves the abstraction of a proton from a carbon atom that is deuterated in the labeled substrate, a significant KIE would be observed, providing strong evidence for that specific mechanistic step. Given that PLP enzymes are often involved in the metabolism of various amino acids, labeled substrates like L-Citrulline-d4 can be used to explore the catalytic potential and reaction pathways within this large and diverse enzyme family. nih.gov

Ornithine Carbamoyltransferase (OTC) Activity Assessment

Investigating Substrate Promiscuity and Enzyme Specificity

Enzyme promiscuity refers to the ability of a single enzyme to catalyze multiple, distinct reactions or act on a range of different substrates. washington.edumassey.ac.nz This phenomenon is crucial for the evolution of new enzyme functions. massey.ac.nz Investigating the specificity of an enzyme—how selective it is for its primary substrate versus other similar molecules—is fundamental to understanding its biological role.

L-Citrulline-4,4,5,5-d4 serves as an ideal tool for such investigations. Because it can be distinguished from its unlabeled counterpart and other amino acids by mass spectrometry, it allows researchers to perform competitive inhibition and substrate preference experiments with high accuracy.

For example, research has focused on modifying the substrate specificity of L-arginine oxidase to enhance its activity towards L-citrulline for detection purposes. nih.gov In such studies, the ability to precisely quantify the conversion of both L-arginine and L-citrulline is essential. Using this compound as a substrate or an internal standard would allow for unambiguous measurement of the enzyme's activity on citrulline, even in the presence of high concentrations of arginine, its primary substrate. This helps in calculating key parameters that define an enzyme's preference, such as the specificity constant (kcat/Km), and in quantifying the degree of substrate promiscuity. washington.edu

Developing Novel Enzymatic Assays for L-Citrulline and Related Metabolites

The accurate measurement of L-citrulline is important for both research and clinical diagnostics. L-Citrulline-4,4,5,5-d4 is a critical component in the gold-standard method for amino acid quantification: LC-MS/MS.

In these assays, a known quantity of the deuterated standard (this compound) is added to a biological sample (e.g., plasma, cell lysate, or urine). nih.gov Both the endogenous, unlabeled L-citrulline and the labeled internal standard are co-extracted and analyzed simultaneously by the mass spectrometer. Because the labeled standard behaves almost identically to the unlabeled analyte during sample preparation and ionization, it effectively corrects for any sample loss or matrix effects. This isotope dilution mass spectrometry approach provides highly accurate and precise quantification.

One such validated LC-MS/MS method allows for the simultaneous determination of L-citrulline, L-arginine, and dimethylarginines (ADMA and SDMA) within a short 6-minute run time, using D4-Citrulline as the internal standard for citrulline quantification. nih.gov

Beyond mass spectrometry, novel enzymatic assays have been developed that rely on a pyrophosphate (PPi) detection system. jst.go.jpnih.gov One such assay for L-citrulline uses the enzyme argininosuccinate (B1211890) synthetase (ASS), which consumes L-citrulline, L-aspartate, and ATP to produce argininosuccinate, AMP, and PPi. jst.go.jp The production of PPi is then coupled to a colorimetric or fluorometric detection system. jst.go.jp In the validation and calibration of these novel assays, the use of this compound in conjunction with LC-MS/MS would serve as the benchmark for accuracy.

Table 2: Application of L-Citrulline-4,4,5,5-d4 in a Quantitative LC-MS/MS Assay

AnalyteInternal StandardPurposeReference
L-Citrulline (CIT)L-Citrulline-4,4,5,5-d4 (D4-CIT) Accurate quantification in biological matrices nih.gov
L-Arginine (ARG)¹³C₆-ArginineAccurate quantification in biological matrices nih.gov
Asymmetric Dimethylarginine (ADMA)d₇-ADMAAccurate quantification in biological matrices nih.gov
Symmetric Dimethylarginine (SDMA)d₇-ADMAAccurate quantification in biological matrices nih.gov

Future Directions and Emerging Research Avenues for L Citrulline 4,4,5,5 D4

Expansion into Complex Biological Systems and Integrated Multi-Omics Approaches

The use of stable isotope tracers like L-Citrulline-4,4,5,5-d4 is foundational for metabolic flux analysis. eurisotop.com Future research will see an expansion of its application from isolated cell cultures to more complex biological systems, including organoids, animal models of disease, and human clinical studies. This progression will allow for a more nuanced understanding of how L-Citrulline metabolism is altered in various pathological and physiological states.

A significant emerging avenue is the integration of data from L-Citrulline-4,4,5,5-d4 tracing into multi-omics workflows. islets.ca Multi-omics combines data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of a biological system. islets.ca By using L-Citrulline-4,4,5,5-d4, researchers can obtain precise measurements of metabolic fluxes (the rate of turnover of molecules through a metabolic pathway), which provides a functional readout of cellular activity. eurisotop.com This dynamic information is often the missing link between genetic potential (genomics), gene expression (transcriptomics), and protein levels (proteomics).

When metabolomics is performed with stable isotopic tracers, it allows for the assessment of both metabolite concentrations and pathway activities. eurisotop.com This is crucial because a static measurement of a metabolite's concentration may not reveal the underlying dynamics; for instance, an unchanged level could be the result of equally increased synthesis and degradation. eurisotop.com Tracing the deuterium (B1214612) label from L-Citrulline-4,4,5,5-d4 as it is metabolized—for example, into L-arginine—provides a direct measure of the flux through the citrulline-arginine pathway. pubcompare.aiphysiology.org

Interactive Table: Potential Integrated Multi-Omics Studies with L-Citrulline-4,4,5,5-d4

Research AreaBiological System'Omics' Layers to IntegrateRole of L-Citrulline-4,4,5,5-d4Potential Insight
Cardiovascular DiseaseEndothelial Cells / Animal ModelTranscriptomics, Proteomics, MetabolomicsTrace nitric oxide (NO) pathway fluxConnecting gene expression changes with altered NO production capacity. mdpi.comnih.gov
Cancer MetabolismTumor Spheroids / Xenograft ModelGenomics, MetabolomicsQuantify urea (B33335) cycle activity and nitrogen metabolismIdentifying genetic mutations that drive metabolic reprogramming in cancer cells. isotope.com
Inborn Errors of MetabolismPatient-derived Fibroblasts / Clinical StudyProteomics, MetabolomicsMeasure flux through deficient enzyme pathwaysAssessing residual enzyme function and the efficacy of therapeutic interventions. isotope.comisotope.com
Aging and Muscle PhysiologyElderly Human SubjectsTranscriptomics, MetabolomicsDetermine arginine bioavailability and muscle protein synthesis linksUnderstanding how age-related changes in gene expression impact amino acid recycling and muscle health. nih.gov

Advanced Computational Modeling in Conjunction with Isotope Tracing Data

The data generated from L-Citrulline-4,4,5,5-d4 tracing are invaluable for the development and validation of advanced computational models of metabolism. These models, known as genome-scale metabolic models (GEMs) or kinetic models, aim to simulate the metabolic behavior of a cell or organism. While stoichiometric models can predict possible metabolic states, incorporating kinetic data from isotope tracers allows for the creation of more accurate and predictive dynamic models.

Isotope tracing data provides crucial constraints for these models by delivering quantitative flux values for specific reactions. For example, by measuring the rate of appearance of the d4-label in arginine pools after administering L-Citrulline-4,4,5,5-d4, researchers can calculate the precise flux of the Argininosuccinate (B1211890) Synthetase and Lyase reactions. This information helps to refine model parameters and improve the model's predictive power.

The synergy between experimental tracing and computational modeling is a cyclical process:

Experiment: L-Citrulline-4,4,5,5-d4 is introduced into a biological system.

Analysis: Mass spectrometry or NMR is used to measure the incorporation of deuterium into downstream metabolites over time.

Modeling: The resulting flux data are used to parameterize and constrain a computational model of the relevant metabolic network.

Prediction & Validation: The model can then be used to predict how the system will respond to perturbations (e.g., genetic mutations or drug treatments). These predictions can then be validated by further isotope tracing experiments.

Interactive Table: Inputs and Outputs in Computational Modeling Using Tracer Data

ComponentDescriptionExample related to L-Citrulline-4,4,5,5-d4
Experimental Input Data derived directly from the tracing experiment.Rate of synthesis of deuterated L-arginine from L-Citrulline-4,4,5,5-d4.
Model Constraint The experimental data used to limit the possible solutions of the model.Setting the flux value for the citrulline-to-arginine conversion pathway in the model.
Model Simulation Using the constrained model to simulate metabolic behavior under different conditions.Predicting how inhibiting another enzyme in the urea cycle would reroute nitrogen metabolism.
Model Output/Prediction The results generated by the simulation.A new predicted distribution of metabolic fluxes throughout the network.

Development of New Deuteration Strategies and Analytical Techniques

The synthesis and analysis of isotopically labeled compounds are continually evolving fields. Future progress will likely focus on creating more sophisticated labeled versions of citrulline and developing more sensitive analytical methods to detect them.

New Deuteration Strategies: The current synthesis of L-Citrulline-4,4,5,5-d4 provides a stable label, but future research demands more diverse and specific labeling patterns to probe different aspects of metabolism. The development of practical and selective strategies for deuterium incorporation remains a focus of basic research.

Site-Specific Labeling: While the d4 label is effective, new methods are emerging for site-selective deuteration at other positions on the amino acid backbone or side chain. acs.org Chemoenzymatic and biocatalytic approaches, which use enzymes to perform specific chemical transformations, are particularly promising. acs.orgrsc.org These methods offer high selectivity under mild conditions, avoiding the need for complex protecting group strategies. acs.orgrsc.org For instance, enzyme-catalyzed hydrogen/deuterium (H/D) exchange can produce Cα and Cβ-deuterated amino acids. acs.org

Cost-Effective Synthesis: Many deuteration methods rely on expensive catalysts or reagents. Research into more economical and scalable synthesis routes, such as those using D₂O as the deuterium source with efficient catalysts or biocatalytic systems, will make these powerful research tools more accessible. thalesnano.comansto.gov.au

Advanced Analytical Techniques: The ability to accurately detect and quantify L-Citrulline-4,4,5,5-d4 and its metabolic products is paramount.

High-Resolution Mass Spectrometry (HR-MS): Advances in MS, such as dynamic multiple reaction monitoring (dMRM), allow for the highly sensitive and specific quantification of hundreds of metabolites simultaneously. mdpi.com HR-MS is essential for resolving the isotopologues of L-citrulline and its downstream products from the unlabeled species and from other interfering compounds in a complex biological matrix. rsc.orgnih.gov

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS): While typically used for protein structural analysis, the principles of HDX-MS are being applied to study small molecules. acs.orgresearchgate.net This technique could provide insights into the interaction of L-citrulline with enzymes and transporters.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR remains a powerful tool for determining the exact position of isotopic labels within a molecule, confirming the structural integrity of the deuterated compound. rsc.orgstudymind.co.uk While MS can struggle to differentiate isotopomers of the same mass, NMR can provide this crucial information, complementing the quantitative data from MS. brightspec.com

Interactive Table: Comparison of Deuteration and Analytical Techniques

Technique TypeMethodPrimary AdvantageRelevance to L-Citrulline-d4 Research
Deuteration Strategy Chemical Catalysis (e.g., H/D Exchange)Scalability for large-scale synthesis. ansto.gov.auProducing bulk quantities of L-Citrulline-4,4,5,5-d4 for large studies.
Biocatalysis / Enzymatic SynthesisHigh site- and stereo-selectivity under mild conditions. acs.orgrsc.orgCreating novel, specifically labeled citrulline isotopologues.
Analytical Technique Liquid Chromatography-Mass Spectrometry (LC-MS/MS)High sensitivity and quantitative accuracy for tracer detection in complex samples. nih.govmdpi.comQuantifying the flux of L-Citrulline-4,4,5,5-d4 through metabolic pathways.
Nuclear Magnetic Resonance (NMR)Unambiguous determination of label position and molecular structure. rsc.orgstudymind.co.ukConfirming the specific 4,4,5,5-d4 labeling pattern and purity of the tracer.

Q & A

Basic: What is the primary role of L-Citrulline-4,4,5,5-d4 in stable isotope labeling experiments, and how does it enhance data accuracy?

Answer:
L-Citrulline-4,4,5,5-d4 is a deuterated stable isotope used to track metabolic pathways and protein dynamics via mass spectrometry. Its deuterium atoms introduce a predictable mass shift (e.g., +4 Da), enabling precise differentiation between endogenous and isotopically labeled molecules in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) . This reduces background noise and improves quantification accuracy in proteomic studies . For example, in plasma citrulline quantification, the labeled compound serves as an internal standard, correcting for variability in sample preparation and instrument drift .

Basic: How is isotopic purity of L-Citrulline-4,4,5,5-d4 validated, and what analytical methods are recommended?

Answer:
Isotopic purity (e.g., 95–97% deuterium enrichment) is validated using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Key steps include:

  • Calibration curves with pure labeled and unlabeled standards (e.g., 0–800 µM range, R² > 0.99) .
  • Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 176.2→159.1 for unlabeled citrulline vs. m/z 180.2→163.1 for the deuterated form) to confirm specificity .
  • Nuclear Magnetic Resonance (NMR) to verify deuterium placement at positions 4,4,5,5 .

Basic: What safety protocols are critical when handling L-Citrulline-4,4,5,5-d4 in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and lab coats to avoid skin/eye contact. Use NIOSH-approved respirators if airborne particles are generated .
  • Storage: Store at room temperature in a dry, well-ventilated area. Avoid exposure to strong oxidizers .
  • Waste Disposal: Follow institutional guidelines for chemical waste, particularly for deuterated compounds, to minimize environmental impact .

Advanced: How can researchers resolve spectral overlap between L-Citrulline-4,4,5,5-d4 and endogenous metabolites in mass spectrometry?

Answer: Spectral overlaps arise due to isotopic clusters or similar fragmentation patterns. Mitigation strategies include:

  • Chromatographic Optimization: Adjust HPLC gradients to separate co-eluting peaks (e.g., retention time differences ≥0.5 min) .
  • High-Resolution MS: Use instruments with >20,000 resolution (e.g., Q-TOF) to distinguish near-isobaric ions .
  • MRM with Collision Energy Tuning: Fine-tune collision energy to favor unique fragment ions for the deuterated compound .

Advanced: What experimental design considerations are essential for tracking protein turnover using L-Citrulline-4,4,5,5-d4 in SILAC workflows?

Answer:

  • Cell Culture Conditions: Ensure complete incorporation of labeled citrulline by optimizing incubation time (e.g., ≥5 cell divisions) and confirming absence of arginine (to prevent metabolic scrambling) .
  • Time-Course Sampling: Collect samples at multiple time points to model protein synthesis/degradation rates.
  • Data Normalization: Use ratio-based quantification (labeled/unlabeled) and apply statistical tests (e.g., ANOVA) to identify significant changes .

Advanced: How can conflicting quantification results arise when using L-Citrulline-4,4,5,5-d4, and how are they resolved?

Answer: Discrepancies may stem from:

  • Ion Suppression: Matrix effects in biological samples (e.g., plasma) can suppress ionization. Mitigate via solid-phase extraction (SPE) or dilution .
  • Incomplete Labeling: Verify isotopic incorporation via MS/MS and adjust cell culture conditions .
  • Calibration Drift: Regularly re-run standards and use internal controls .

Advanced: What statistical methods are appropriate for analyzing data from L-Citrulline-4,4,5,5-d4 metabolic studies?

Answer:

  • Error Analysis: Calculate standard deviation (SD) and coefficient of variation (CV) for technical replicates.
  • Hypothesis Testing: Apply t-tests for pairwise comparisons or ANOVA for multi-group studies .
  • Multivariate Analysis: Use principal component analysis (PCA) to identify outliers in large datasets .

Advanced: How can L-Citrulline-4,4,5,5-d4 be combined with other isotopes (e.g., 13C, 15N) in multiplexed experiments?

Answer:

  • Multi-Isotope Labeling: Use triple-SILAC with 13C/15N-labeled arginine and deuterated citrulline to study cross-pathway interactions (e.g., urea cycle and nitric oxide synthesis) .
  • Data Deconvolution: Employ software tools (e.g., MaxQuant) to separate overlapping isotopic clusters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.